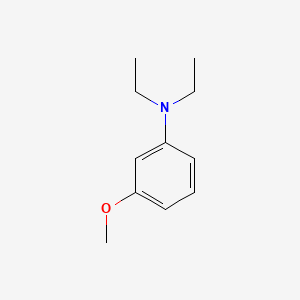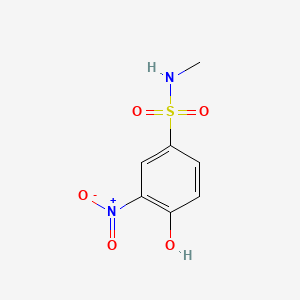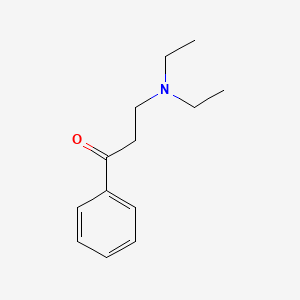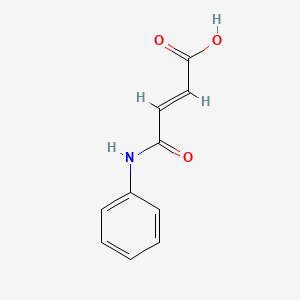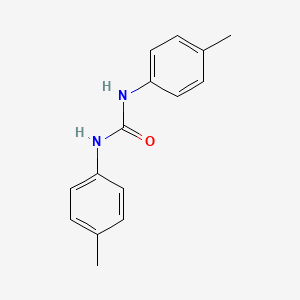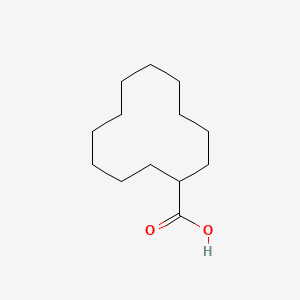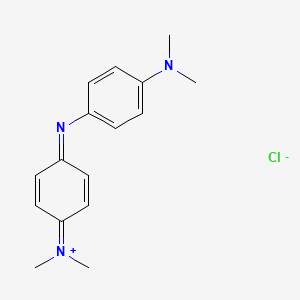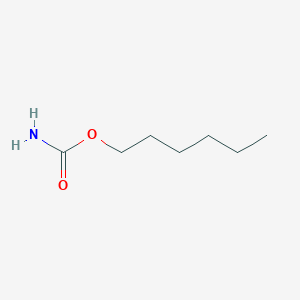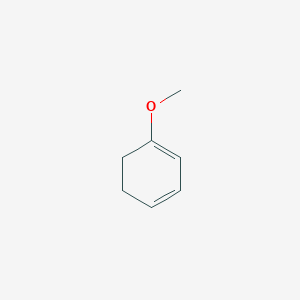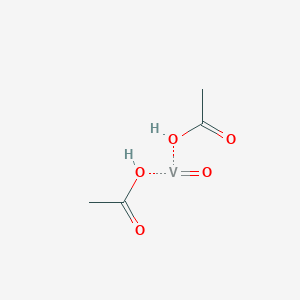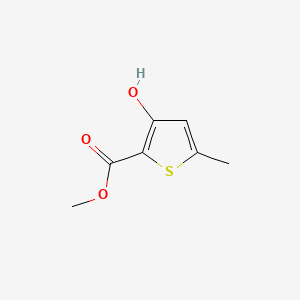
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
Vue d'ensemble
Description
“Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 5556-22-9 . Its molecular weight is 172.2 and its IUPAC name is methyl 3-hydroxy-5-methyl-1H-1lambda3-thiophene-2-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is 1S/C7H8O3S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h3,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Application 1: One-Pot Wittig Synthesis
- Summary of the Application : This compound is used in the One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
- Results or Outcomes : The reaction yields two products in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Application 2: Nitration of Methyl-3-Hydroxythiophene-2-Carboxylate
- Summary of the Application : The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . These compounds are used in the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The nitration of methyl-3-hydroxythiophene-2-carboxylate results in two products . The structures of these products have been confirmed by O to N acyl migrations .
Application 3: Synthesis of 3-Hydroxy-Indolyl-2-Oxindoles and Bis-Indolyl-2-Oxindoles
- Summary of the Application : These compounds are used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water (one-pot approach) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones on hydrolysis yielded 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids, which are sources of natural products and biologically active compounds .
Application 4: Construction of Coordination Polymers
- Summary of the Application : This compound is used in the construction of two Zn(II)/Cd(II) multifunctional coordination polymers with mixed ligands for catalytic and sensing properties .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The two coordination polymers display strong ligand-based photoluminescence both in the solid state and in aqueous solution . More importantly, one of the polymers can selectively recognize L-cysteine through the luminescence quenching effect .
Application 5: Construction of Coordination Polymers
- Summary of the Application : This compound is used in the construction of two Zn(II)/Cd(II) multifunctional coordination polymers with mixed ligands for catalytic and sensing properties .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The two coordination polymers display strong ligand-based photoluminescence both in the solid state and in aqueous solution . More importantly, one of the polymers can selectively recognize L-cysteine through the luminescence quenching effect .
Propriétés
IUPAC Name |
methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(8)6(11-4)7(9)10-2/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCMJBEOCSRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343167 | |
| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
CAS RN |
5556-22-9 | |
| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


